![molecular formula C20H28N8S B2454350 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,4-dimethylphenyl)hydrazinecarbothioamide CAS No. 898622-82-7](/img/structure/B2454350.png)
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,4-dimethylphenyl)hydrazinecarbothioamide
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Description
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,4-dimethylphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H28N8S and its molecular weight is 412.56. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Disposition in Humans
Research on compounds like BMS-690514, an oral selective inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, has shown extensive metabolism and excretion patterns in humans. After oral administration, the compound was highly metabolized, with significant proportions of the administered dose recovered in both feces and urine, indicating extensive metabolic processing (Christopher et al., 2010).
Pharmacokinetics during Pregnancy
The pharmacokinetics of hydralazine, an antihypertensive agent, during pregnancy highlights the impact of genetic factors such as N-acetyltransferase 2 genotype on drug metabolism and disposition. This study provided insights into the metabolism of drugs during pregnancy and emphasized the importance of considering genetic variability in pharmacokinetics (Han et al., 2019).
Exposure to Environmental and Occupational Hazards
Studies on occupational exposure to hydrazines have pointed to the significance of understanding the toxicological profiles of chemicals used in various industries. Such research emphasizes the need for evaluating the health impacts of long-term exposure to potentially hazardous chemicals (Aigner et al., 2010).
Toxicology and Safety Evaluation
Research into the toxic effects and safety evaluation of pharmaceutical compounds is critical in understanding their potential impacts on human health. For instance, studies on sulfadiazine provided valuable information on therapeutic efficacy and toxic effects, contributing to a better understanding of the balance between efficacy and safety in drug development (Finland et al., 1941).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8S/c1-14-7-8-16(15(2)13-14)21-20(29)26-25-17-22-18(27-9-3-4-10-27)24-19(23-17)28-11-5-6-12-28/h7-8,13H,3-6,9-12H2,1-2H3,(H2,21,26,29)(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUVONNZQZZXRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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